2-azido-N-(4-bromo-2-fluorophenyl)acetamide
Overview
Description
2-Azido-N-(4-bromo-2-fluorophenyl)acetamide is a chemical compound with the molecular formula C8H6BrFN4O and a molecular weight of 273.07 g/mol . This compound is characterized by the presence of an azido group (-N3), a bromo group (-Br), and a fluorophenyl group (-C6H4F) attached to an acetamide backbone. It is used primarily in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-fluoroaniline.
Acetylation: The aniline derivative undergoes acetylation to form N-(4-bromo-2-fluorophenyl)acetamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Azido-N-(4-bromo-2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) is commonly used for azidation.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used for reduction.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Reduction: The reduction of the azido group yields N-(4-bromo-2-fluorophenyl)acetamide.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Azido-N-(4-bromo-2-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in bioconjugation reactions, where the azido group reacts with alkynes in a click chemistry reaction.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide involves its functional groups:
Azido Group: The azido group can participate in click chemistry reactions, forming stable triazole rings.
Bromo and Fluoro Groups: These groups can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-N-(4-bromo-2-chlorophenyl)acetamide
- 2-Azido-N-(4-bromo-2-methylphenyl)acetamide
- 2-Azido-N-(4-bromo-2-nitrophenyl)acetamide
Uniqueness
2-Azido-N-(4-bromo-2-fluorophenyl)acetamide is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-azido-N-(4-bromo-2-fluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN4O/c9-5-1-2-7(6(10)3-5)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFNOYGEJQHFPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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